

Cridanimod: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

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Compound of Interest

Compound Name: Cridanimod

Cat. No.: B1669612

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Abstract

Cridanimod, a low molecular weight immunomodulatory agent, has garnered significant interest for its dual-action potential in oncology and virology. It functions as a potent inducer of type I interferons (IFN- α and IFN- β), primarily through the activation of the STING (Stimulator of Interferon Genes) pathway. This activity is particularly pronounced in murine models. Furthermore, **Cridanimod** has been demonstrated to upregulate the expression of the progesterone receptor (PR), presenting a promising therapeutic strategy for hormone-resistant endometrial cancer. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological mechanisms of **Cridanimod**, supported by experimental data and methodologies.

Chemical Structure and Identification

Cridanimod, with the IUPAC name 2-(9-oxoacridin-10-yl)acetic acid, is a heterocyclic compound belonging to the acridone class.^{[1][2][3]} Its chemical structure is characterized by a tricyclic acridone core with a carboxymethyl group attached to the nitrogen atom.

Identifier	Value
IUPAC Name	2-(9-oxoacridin-10-yl)acetic acid[1]
CAS Number	38609-97-1[1]
Molecular Formula	C ₁₅ H ₁₁ NO ₃
SMILES	<chem>C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N2CC(=O)O</chem>
InChIKey	UOMKBIIXHQIERR-UHFFFAOYSA-N

Physicochemical Properties

A summary of the known physicochemical properties of **Cridanimod** is presented below. These properties are crucial for its formulation, delivery, and pharmacokinetic profile.

Property	Value	Source
Molecular Weight	253.25 g/mol	
Solubility	36.8 µg/mL (at pH 7.4)	
pKa (Strongest Acidic)	3.68 (Predicted)	
Collision Cross Section	152.7 Å ² ([M+H] ⁺)	

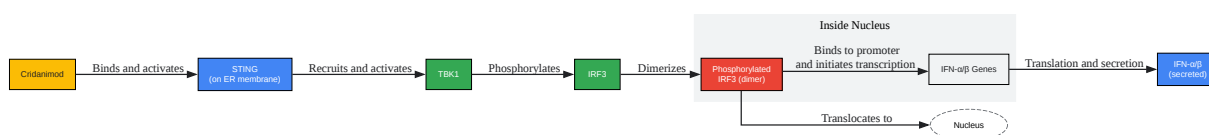
Mechanism of Action

Cridanimod exerts its biological effects through two primary, interconnected mechanisms: the induction of type I interferons and the upregulation of the progesterone receptor.

Induction of Type I Interferons via STING Pathway Activation

Cridanimod is a direct agonist of the STING protein in murine models, with a dissociation constant (K_d) of 3.5 µM. The activation of the STING pathway by **Cridanimod** initiates a downstream signaling cascade, as depicted in the following pathway diagram. It is important to

note that **Cridanimod** shows weak to no activation of human STING, indicating a species-specific activity profile.

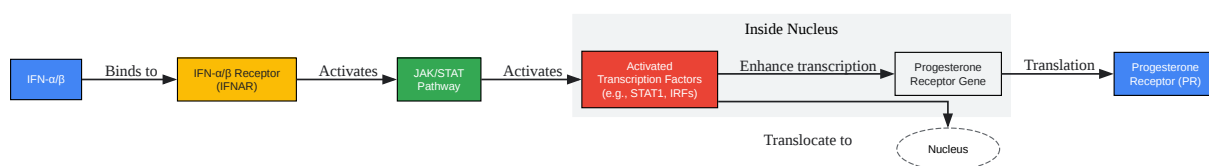


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Cridanimod-induced STING signaling pathway for interferon production.

Upregulation of Progesterone Receptor

The interferons produced as a result of STING activation subsequently lead to the upregulation of progesterone receptor (PR) expression. While the precise molecular mechanism is still under investigation, it is known that interferon signaling can modulate the expression of various genes through the JAK/STAT pathway. It is hypothesized that activated STATs (Signal Transducers and Activators of Transcription) or other interferon-regulatory factors bind to the promoter region of the progesterone receptor gene, enhancing its transcription.



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